N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S3 and its molecular weight is 420.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis of compounds with structures similar to N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylthiazole-4-carboxamide involves complex chemical reactions that yield novel heterocyclic compounds. For example, the synthesis of thiazolo[5,4-d]pyrimidines and isothiazolopyridines utilizes methylsulfonyl and related groups as key functional components, indicating the versatility of these moieties in constructing diverse heterocyclic frameworks (Chattopadhyay et al., 2010); (Youssef et al., 2012).
Biological Activities
Compounds containing thiazolo and pyridinyl sulfonamide moieties have been explored for their biological activities. For instance, sulfonamide derivatives have shown promising antimalarial activities and have been subject to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties characterization, highlighting their potential in therapeutic applications (Fahim & Ismael, 2021). Additionally, the design and synthesis of ALS (Acetolactate Synthase) inhibitors incorporating similar molecular structures have demonstrated herbicidal activities, further exemplifying the utility of such compounds in agricultural sciences (Ren et al., 2000).
Antimicrobial and Antifungal Applications
Derivatives of thiazolo and pyridinyl compounds have also been evaluated for their antimicrobial and antifungal properties, underscoring their significance in the development of new antimicrobial agents. Studies have revealed that certain derivatives exhibit notable antibacterial and antifungal activities, suggesting their applicability in addressing microbial resistance challenges (Patel & Patel, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S3/c1-27(23,24)21-8-7-12-14(9-21)26-17(19-12)20-15(22)13-10-25-16(18-13)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCJZWCNLPIACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.